3-[4-(Fluorosulfonyl)phenoxy]benzoic acid
Description
The compound 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid is a bifunctional molecule that stands at the intersection of several key areas in organic chemistry, including medicinal chemistry and materials science. Its structure is characterized by a benzoic acid group linked to a phenoxy substituent, which in turn bears a fluorosulfonyl group. This specific arrangement of functional groups imparts a unique combination of properties that makes it a valuable tool for chemical synthesis and biological investigation. The presence of the highly reactive fluorosulfonyl group, coupled with the well-established phenoxybenzoic acid scaffold, opens avenues for its application as a chemical probe, a building block for more complex molecules, and a potential covalent modifier of biological targets.
The chemical behavior and potential applications of this compound are best understood by first examining its constituent parts: the fluorosulfonyl group and the phenoxybenzoic acid framework.
The fluorosulfonyl moiety (-SO₂F) has become increasingly important in various fields, particularly in drug discovery and chemical biology. rsc.org Sulfonyl fluorides are recognized for their unique stability and reactivity profile. mdpi.com The strong sulfur-fluorine bond makes them relatively stable and resistant to hydrolysis compared to other sulfonyl halides. mdpi.com However, this group can act as an electrophilic "warhead," reacting selectively with nucleophilic amino acid residues on proteins, such as tyrosine, lysine (B10760008), and histidine. acs.org This property has led to their use in the development of targeted covalent inhibitors. researchgate.net Furthermore, the reaction involving sulfonyl fluorides, known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), is considered a next-generation "click chemistry" reaction. acs.orgresearchgate.net This allows for the efficient and reliable formation of stable covalent links, making the fluorosulfonyl group a valuable tool for bioconjugation and the assembly of complex molecular architectures. acs.orgontosight.ai
The phenoxybenzoic acid moiety is a well-established scaffold found in a diverse range of chemical compounds. Derivatives of phenoxybenzoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, various substituted phenoxybenzoic acids serve as precursors for pyrethroid insecticides. google.comca.gov The ether linkage provides a degree of conformational flexibility, while the benzoic acid group offers a site for further chemical modification or interaction with biological receptors. Research has explored phenoxybenzoic acid derivatives for a variety of applications, from their potential as anti-inflammatory agents to their use in the development of materials with specific properties. nih.govmdpi.com
The combination of the fluorosulfonyl and phenoxybenzoic acid moieties within a single molecule creates a powerful and versatile chemical tool. The structural framework of this compound is significant for several reasons:
Bifunctional Nature : The molecule possesses two distinct reactive sites. The carboxylic acid group can undergo standard reactions like esterification or amidation, allowing it to be linked to other molecules or materials. Simultaneously, the fluorosulfonyl group is available for covalent modification, particularly through SuFEx chemistry. acs.org This dual reactivity makes it an excellent building block for creating complex, multifunctional constructs.
Applications in Chemical Biology : The fluorosulfonyl group serves as a reactive handle for covalently modifying proteins and other biomolecules. ontosight.ai The phenoxybenzoic acid portion of the molecule can be tailored to improve properties such as solubility, cell permeability, or to act as a recognition element for a specific biological target. This makes the compound and its derivatives promising candidates for the development of chemical probes to study biological systems or as covalent drugs.
Use in Materials Science : The robust nature of the phenoxybenzoic acid backbone, combined with the reactive fluorosulfonyl group, allows for the incorporation of this molecule into polymers or onto surfaces. The sulfonyl fluoride can be used to form stable linkages, potentially leading to new materials with tailored properties.
Academic research into fluorosulfonyl-containing benzoic acids has followed several promising trajectories, highlighting the utility of this class of compounds.
One major area of investigation is their use in covalent inhibitor design . The ability of the sulfonyl fluoride group to form stable covalent bonds with specific amino acid residues has been exploited to create highly selective and potent enzyme inhibitors. acs.org Research focuses on modifying the benzoic acid scaffold to direct the molecule to the active site of a target protein, leading to irreversible inhibition.
Another significant research direction is in radiochemistry , particularly for Positron Emission Tomography (PET) imaging. Aryl sulfonyl fluorides are of interest for ¹⁸F-radiochemistry, where the fluorine atom in the sulfonyl fluoride group can be replaced with the radioactive ¹⁸F isotope. acs.orgnih.gov This allows for the creation of PET tracers that can be used to visualize and study biological processes in vivo. However, a challenge in this area is the metabolic stability of the S-F bond, and research is ongoing to design structures with increased stability for such applications. researchgate.netnih.gov
Furthermore, the development of new synthetic methodologies to access sulfonyl fluorides continues to be an active area of research. nih.govspringernature.com The creation of novel reagents and catalytic systems for the efficient introduction of the fluorosulfonyl group onto aromatic rings, including benzoic acid derivatives, is crucial for expanding their availability and application in various scientific fields. rsc.orgnih.gov These efforts aim to make the synthesis of compounds like this compound more practical and scalable.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9FO5S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-(4-fluorosulfonylphenoxy)benzoic acid |
InChI |
InChI=1S/C13H9FO5S/c14-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16) |
InChI Key |
VQFWQRYOXDTAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Derivatization Chemistry and Functionalization of 3 4 Fluorosulfonyl Phenoxy Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of 3-[4-(fluorosulfonyl)phenoxy]benzoic acid is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, anhydrides, and acyl halides. These transformations provide a powerful means to modulate the physical, chemical, and biological properties of the parent molecule.
Esterification and Amidation of the Benzoic Acid Moiety
Esterification and amidation are fundamental transformations of carboxylic acids. The esterification of this compound can be achieved through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder methods employing coupling agents can be utilized.
Similarly, the amidation of this compound can be accomplished by reacting it with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. These reagents facilitate the formation of the amide bond under mild conditions, making them suitable for a wide range of amine substrates.
| Reagent/Catalyst | Product | Reaction Type |
| Alcohol (e.g., Methanol (B129727), Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer-Speier Esterification |
| Amine (e.g., Primary, Secondary) / Coupling Agent (e.g., DCC, EDC) | Amide | Amidation |
Formation of Anhydrides and Acyl Halides
The carboxylic acid functionality of this compound can be converted into more reactive intermediates, such as anhydrides and acyl halides. These derivatives serve as valuable precursors for the synthesis of esters, amides, and other acyl compounds.
Acyl halides, particularly acyl chlorides, are highly reactive and can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.ukresearchgate.net These reactions typically proceed under anhydrous conditions to prevent hydrolysis of the resulting acyl chloride. researchgate.net
Acid anhydrides can be formed from carboxylic acids through dehydration reactions, often requiring high temperatures or the use of a dehydrating agent. youtube.comlibretexts.org An alternative method involves the reaction of an acyl chloride with a carboxylate salt. libretexts.org
| Reagent | Product | Key Features |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | Highly reactive intermediate, sensitive to moisture. |
| Dehydrating Agent or Acyl Chloride + Carboxylate | Acid Anhydride | Useful acylating agent. |
Chemical Transformations at the Fluorosulfonyl Group
The fluorosulfonyl group is a unique and highly stable functional group that has gained significant attention in recent years, particularly for its role in "click chemistry." Its reactivity is distinct from that of the carboxylic acid, allowing for selective transformations at the sulfur(VI) center.
Nucleophilic Displacement Reactions of the Sulfonyl Fluoride (B91410)
The sulfonyl fluoride group is generally resistant to hydrolysis and reaction with many common nucleophiles. However, under specific conditions, the fluorine atom can be displaced by strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups at the sulfur center.
Applications in "Click Chemistry" (e.g., SuFEx Reactions)
The fluorosulfonyl group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. nih.govenamine.netnih.govsigmaaldrich.comacs.org SuFEx reactions involve the exchange of the fluoride atom on a sulfonyl fluoride with a nucleophile, typically a silylated phenol (B47542) or alcohol, to form a stable sulfonate ester linkage. nih.gov This reaction is characterized by its high efficiency, broad functional group tolerance, and mild reaction conditions. The bifunctional nature of this compound makes it an attractive building block for SuFEx-based modular synthesis. nih.gov
| Reaction | Description |
| SuFEx Click Chemistry | A highly efficient and versatile reaction for forming stable linkages by reacting a sulfonyl fluoride with a nucleophile, such as a silylated phenol or alcohol. nih.govenamine.netnih.govsigmaaldrich.comacs.org |
Reductive and Oxidative Manipulations of the Sulfur(VI) Center
The sulfur atom in the fluorosulfonyl group is in its highest oxidation state (+6). While generally stable, it can undergo reduction under specific conditions. Electrochemical methods have been explored for the reduction of arenesulfonyl fluorides. bac-lac.gc.ca
Conversely, further oxidation of the sulfur(VI) center is not possible under normal chemical conditions. The stability of the sulfur(VI) oxidation state is a key feature of the fluorosulfonyl group. msu.edunih.govcdnsciencepub.comresearchgate.netwikipedia.org
Derivatization for Probe and Conjugate Formation
The strategic modification of this compound is central to its application in chemical biology and drug discovery. The presence of two distinct reactive sites—the fluorosulfonyl and carboxylic acid moieties—allows for a high degree of control in the synthesis of complex molecular architectures. The fluorosulfonyl group can act as a stable yet reactive handle for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for forming robust linkages with nucleophiles such as phenols and amines. nih.govsigmaaldrich.com Concurrently, the carboxylic acid provides a classic site for amide bond formation, a cornerstone of bioconjugation.
Linker Strategies for Bioconjugation (e.g., Peptide Coupling)
The carboxylic acid functionality of this compound is readily exploited for covalent attachment to biomolecules, most notably peptides and proteins, through the formation of stable amide bonds. This process typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amino group from the biomolecule.
Standard peptide coupling reagents are employed to activate the carboxylic acid, converting it into a more reactive species. These activated intermediates can then efficiently react with the N-terminal amine or the side-chain amine of a lysine (B10760008) residue in a peptide or protein.
Common Peptide Coupling Reagents and Their Activated Intermediates:
| Coupling Reagent | Activated Intermediate |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea |
| Benzotriazole-based (e.g., HBTU, HATU) | Benzotriazolyl ester |
| Phosphonium-based (e.g., PyBOP) | Phosphonium salt |
This strategy allows for the direct conjugation of the this compound moiety, which can serve as a versatile linker. Once attached to a peptide, the fluorosulfonyl group remains available for subsequent "click" reactions, enabling the attachment of a second molecule of interest, such as a fluorescent dye, a drug molecule, or a radiolabel. researchgate.net The stability of sulfonyl fluorides to many standard peptide synthesis conditions makes this approach particularly attractive for solid-phase peptide synthesis (SPPS). nih.gov
Incorporation into Multifunctional Building Blocks
The dual reactivity of this compound makes it an ideal candidate for the synthesis of multifunctional building blocks. These building blocks can be pre-functionalized with various moieties before their final conjugation to a biological target.
For instance, the carboxylic acid can be reacted with a bifunctional linker containing an additional reactive group, such as an alkyne, azide, or maleimide. This creates a heterobifunctional linker where the fluorosulfonyl group can be used for one conjugation reaction (e.g., to a protein) and the newly introduced functional group can be used for a second, orthogonal reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or thiol-maleimide ligation).
This approach has been instrumental in the development of targeted covalent inhibitors, where the fluorosulfonyl group acts as a "warhead" that forms a covalent bond with a specific amino acid residue (often a non-catalytic cysteine) in a target protein, such as a kinase. researchgate.netnih.govnih.govchimia.chresearchgate.net The rest of the molecule, attached via the benzoic acid, provides the necessary binding affinity and selectivity for the target protein.
Applications of 3 4 Fluorosulfonyl Phenoxy Benzoic Acid As a Chemical Tool and Reagent
Utilization in Chemical Probe Design
Chemical probes are indispensable tools in chemical biology for the study and manipulation of biological systems. The design of such probes often incorporates a reactive group, or "warhead," that can form a stable covalent bond with a target biomolecule, and a recognition element that directs the probe to its intended target. The fluorosulfonyl group of 3-[4-(fluorosulfonyl)phenoxy]benzoic acid serves as an effective warhead, while the phenoxybenzoic acid portion can be functionalized to act as or be linked to a recognition element.
Aryl sulfonyl fluorides have emerged as a valuable class of electrophiles for the covalent modification of proteins. A key design principle for covalent modifiers is the balance between stability and reactivity; the electrophile must be stable enough to not react indiscriminately with off-target molecules, yet reactive enough to form a covalent bond with the intended target under physiological conditions. Aryl sulfonyl fluorides exhibit a favorable balance in this regard. nih.govacs.org
The reactivity of the fluorosulfonyl group is directed towards several nucleophilic amino acid residues commonly found in proteins, including lysine (B10760008), tyrosine, serine, and histidine. acs.org This contrasts with more traditional electrophiles like acrylamides, which predominantly target cysteine residues. nih.gov The ability to target a broader range of nucleophilic residues expands the scope of proteins that can be studied with covalent probes. The reactivity of the aryl sulfonyl fluoride (B91410) can be fine-tuned by altering the electronic properties of the aromatic ring system. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, enhancing its reactivity, while electron-donating groups have the opposite effect. This principle allows for the rational design of probes with tailored reactivity for specific applications. nih.gov
Affinity labels are a class of covalent modifiers that possess a structural resemblance to a natural ligand or substrate of a biomolecule. This structural similarity guides the probe to the active or binding site of the target, where the reactive group can then form a covalent bond with a nearby amino acid residue. The this compound scaffold is well-suited for the design of affinity labels. The benzoic acid group can be derivatized to mimic the structure of a known ligand, thereby providing the necessary affinity for the target protein.
While specific studies employing this compound as an affinity label are not readily found, the utility of the fluorosulfonylbenzoyl moiety is demonstrated by analogous compounds. A notable example is the use of 5'-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA), an ATP analog, in the study of protein kinases. In this case, the adenosine (B11128) portion of the molecule provides affinity for the ATP-binding site of kinases, directing the fluorosulfonylbenzoyl group to this location.
A study on the fibroblast growth factor receptor 1 (FGFR1), a tyrosine kinase, utilized m-FSBA to covalently modify the enzyme. nih.gov The crystal structure of the FGFR1 kinase domain in complex with m-FSBA revealed that the fluorosulfonyl group had reacted with a conserved lysine residue within the ATP-binding pocket, leading to the formation of a stable sulfonamide bond. nih.gov This covalent modification resulted in the irreversible inhibition of the enzyme's catalytic activity.
Table 1: Example of an Affinity Labeling Study Using a Fluorosulfonylbenzoyl-Containing Compound
| Affinity Label | Target Enzyme | Modified Residue | Effect | Reference |
| 5'-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA) | Fibroblast Growth Factor Receptor 1 (FGFR1) | Lysine | Covalent modification and irreversible inhibition | nih.gov |
This example illustrates the potential of this compound in similar affinity labeling studies. The phenoxybenzoic acid core could be functionalized with various recognition motifs to target a wide range of enzymes and other proteins for in vitro labeling and characterization.
Role as a Synthetic Intermediate in Complex Molecule Construction
The structural features of this compound make it a valuable building block in organic synthesis for the construction of more elaborate molecules with potential applications in medicinal chemistry and materials science.
Phenoxybenzoic acid derivatives are recognized as important intermediates in the synthesis of various complex organic molecules, including pharmaceuticals. The carboxylic acid group of these compounds can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further synthetic transformations.
For instance, derivatives of 3-phenoxybenzoic acid have been synthesized and investigated for their pharmacological activities. researchgate.net The synthesis of these derivatives often involves the modification of the carboxylic acid group. Similarly, this compound could serve as a starting material for the synthesis of novel bioactive compounds. The presence of the fluorosulfonyl group introduces a site for covalent interaction, which could be exploited in the design of targeted therapies.
In the field of materials science, phenoxybenzoic acids are known precursors to high-performance polymers. For example, derivatives of phenoxybenzoic acid can be used as monomers in the synthesis of polyetherketones (PEKs) and other advanced polymers known for their thermal stability and mechanical strength.
Furthermore, the incorporation of sulfonyl fluoride groups into polymers is a strategy for creating functional materials. The fluorosulfonyl group can be post-polymerization modified through reactions with various nucleophiles to introduce a range of functionalities. This approach has been used to synthesize polymers with tailored properties for applications such as ion-exchange membranes and functional coatings. Given that this compound contains both a polymerizable moiety (the phenoxybenzoic acid) and a functionalizable group (the fluorosulfonyl), it represents a promising monomer for the development of novel functional polymers.
Mechanistic Investigations in Non-Biological or In Vitro Systems
The reactivity of the fluorosulfonyl group in this compound makes it an interesting subject for mechanistic studies in non-biological, in vitro systems. Understanding the reaction mechanisms of this compound with various nucleophiles is crucial for its rational application in both chemical biology and materials science.
The reaction of aryl sulfonyl fluorides with nucleophiles generally proceeds via a nucleophilic substitution at the sulfur atom. In protic media, the reaction mechanism can be influenced by factors such as the nature of the nucleophile, the pH of the solution, and the electronic properties of the aryl ring. iupac.org
For example, the reaction of aryl sulfonyl chlorides (a related class of compounds) with amines in aqueous solution has been shown to proceed through different pathways depending on the pH. iupac.org At neutral or slightly acidic pH, the reaction is typically a direct nucleophilic attack of the amine on the sulfonyl group. However, at higher pH, third-order reactions involving general-base catalysis by hydroxide (B78521) ions or a second molecule of the amine can become significant. iupac.org
Table 2: Potential In Vitro Reactions of this compound with Common Nucleophiles
| Nucleophile | Potential Product | Reaction Type |
| Amine (R-NH₂) | Sulfonamide | Nucleophilic Substitution |
| Alcohol (R-OH) | Sulfonate Ester | Nucleophilic Substitution |
| Thiol (R-SH) | Thiosulfonate | Nucleophilic Substitution |
Mechanistic investigations of the reactions of this compound with a panel of nucleophiles under various conditions would provide valuable insights into its reactivity profile. Such studies could involve kinetic measurements to determine reaction rates and the influence of substituents on the phenoxybenzoic acid scaffold. This information would be instrumental in optimizing its use as a chemical tool and synthetic building block.
Lack of Specific Research Data for this compound as a Chemical Tool
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the applications of This compound as a chemical tool and reagent, particularly in the areas of enzyme-substrate interactions with Glutathione S-transferase and interactions with chemokine receptors.
Initial investigations often yielded information on structurally related but distinct compounds, such as 4-(fluorosulfonyl)benzoic acid and 4-fluoro-3-phenoxybenzoic acid. While these compounds have been studied in various biochemical contexts, the specific isomer and subject of this inquiry, this compound, does not appear to have been documented in the requested research applications.
The search for detailed research findings, including data tables on its use in studying enzyme-substrate interactions or its role in understanding molecular mechanisms of biomolecular targets like chemokine receptors, did not yield any specific results for this compound.
Therefore, it is not possible to provide a detailed article on the "" with the specific subsections requested, as the foundational scientific studies detailing such applications are not present in the public domain.
Computational and Theoretical Studies on 3 4 Fluorosulfonyl Phenoxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in quantum mechanics, provide insights into the electronic structure and geometry of 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid.
Electronic Structure and Molecular Orbital Analysis
Detailed quantum chemical calculations would be necessary to fully elucidate the electronic landscape of this compound. Such analysis would involve mapping the electron density distribution to identify regions susceptible to electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
For this compound, the electron-withdrawing nature of the fluorosulfonyl group (-SO₂F) and the carboxylic acid group (-COOH) would significantly influence the electronic distribution across the aromatic rings. These groups are expected to lower the energy levels of both the HOMO and LUMO. The phenoxy bridge introduces a degree of flexibility and also affects the electronic communication between the two aromatic systems.
A hypothetical molecular orbital analysis might reveal the HOMO to be localized primarily on the phenoxy benzoic acid moiety, while the LUMO could be concentrated around the fluorosulfonyl-substituted ring, making it a potential site for nucleophilic attack. The precise energies and localizations would require specific calculations using methods such as Density Functional Theory (DFT).
Table 5.1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | > 3.0 D | Suggests a polar molecule |
Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The presence of the ether linkage in this compound allows for considerable conformational flexibility. The dihedral angles between the two phenyl rings and the orientation of the carboxylic acid and fluorosulfonyl groups are key determinants of the molecule's three-dimensional shape.
Conformational analysis would involve systematically rotating the bonds of the ether linkage and the substituent groups to map out the potential energy surface. This process identifies the most stable conformations (energy minima) and the energy barriers between them (transition states). Such studies are crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
It is plausible that the lowest energy conformation would exhibit a non-planar arrangement of the two aromatic rings to minimize steric hindrance. The orientation of the carboxylic acid group is also of interest, as it can form intramolecular hydrogen bonds, which would further stabilize certain conformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment.
Ligand-Target Interactions (if applicable in in vitro models)
While specific in vitro models for this compound are not detailed in the provided context, MD simulations could be instrumental in predicting its binding affinity and mode of interaction with hypothetical biological targets. The fluorosulfonyl group is a known reactive "warhead" that can form covalent bonds with nucleophilic residues (such as lysine (B10760008), serine, or tyrosine) in proteins. This type of interaction is often explored in the context of covalent inhibitors.
MD simulations could model the process of the ligand entering the active site of a target protein, identifying key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that position the fluorosulfonyl group for a covalent reaction. The simulation would also reveal conformational changes in both the ligand and the protein upon binding.
Solvation Effects and Conformational Stability
The behavior of this compound in a biological environment is significantly influenced by its interaction with water molecules. MD simulations in an explicit solvent model can provide a detailed picture of the solvation shell around the molecule.
The polar carboxylic acid and fluorosulfonyl groups are expected to form strong hydrogen bonds with water, enhancing the molecule's solubility. The aromatic rings, being more hydrophobic, would have a different pattern of interaction with the solvent. These simulations can also assess the conformational stability of the molecule in solution, determining whether the preferred gas-phase conformations are maintained in an aqueous environment. The dynamic nature of the simulations allows for the observation of conformational transitions that may occur in solution.
Structure-Reactivity Relationship Predictions
Computational methods can be used to predict the reactivity of different parts of the this compound molecule. By analyzing the electronic structure, one can predict which sites are most likely to participate in chemical reactions.
The fluorosulfonyl group is a key reactive center. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack, which can lead to the displacement of the fluoride (B91410) ion. This reactivity is central to its potential as a covalent modifier of biological macromolecules.
The carboxylic acid group can undergo typical reactions of its class, such as deprotonation to form a carboxylate anion, which would significantly alter the molecule's charge and interaction properties. The aromatic rings could potentially undergo electrophilic substitution, although the presence of the deactivating sulfonyl and carboxyl groups would make such reactions less favorable.
Computational predictions of reactivity can be quantified through various descriptors, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, which can be derived from quantum chemical calculations.
Table 5.2: Predicted Reactivity Sites of this compound
| Molecular Site | Predicted Reactivity | Rationale |
| Sulfonyl Sulfur | Electrophilic | Highly positive partial charge; target for nucleophiles. |
| Carboxylic Acid Proton | Acidic | Can be donated to a base. |
| Aromatic Rings | Weakly Electrophilic | Deactivated by electron-withdrawing groups. |
Computational Assessment of Synthetic Pathways
No computational assessments of synthetic pathways for this compound were identified in the reviewed literature. While synthetic methods for related phenoxybenzoic acids and compounds containing sulfonyl fluoride groups exist, specific theoretical evaluations of reaction mechanisms, transition states, and energy profiles for the synthesis of this particular molecule have not been published.
Prediction of Reactivity Profiles for Derivatization
Similarly, there is a lack of published data on the theoretical prediction of reactivity profiles for the derivatization of this compound. Such studies would typically involve computational methods to determine molecular properties like electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO), and Fukui functions to predict sites of electrophilic and nucleophilic attack. While research exists on the derivatization of analogous compounds like 3-chlorosulfonylbenzoic acid for analytical purposes, specific computational models predicting the reactivity of this compound for derivatization are not available.
Due to the absence of specific research data for this compound in these areas, the generation of detailed research findings and data tables as requested is not possible at this time.
Analytical Method Development for 3 4 Fluorosulfonyl Phenoxy Benzoic Acid and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid from starting materials, intermediates, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like this compound. upb.ro Reversed-phase HPLC (RP-HPLC) is particularly suitable for this purpose. pensoft.net
Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation. ekb.egresearchgate.net A C18 column is a common choice for the separation of aromatic carboxylic acids. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. ekb.egnih.gov UV detection is suitable for this compound due to the presence of aromatic rings which absorb UV light. upb.roresearchgate.net
Validation of the HPLC method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.eg
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Controls pH and improves peak shape of the acidic analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | 50% to 90% B over 20 min | Ensures elution of both polar impurities and the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Maintains consistent retention times. pensoft.net |
| Detection | UV at 230 nm | Wavelength for optimal absorbance of the aromatic rings. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the high polarity of the carboxylic acid group, which can lead to poor peak shape and adsorption in the GC system. colostate.edu To overcome these limitations, derivatization is necessary to convert the polar carboxylic acid into a more volatile and thermally stable functional group. researchgate.netsigmaaldrich.com
Common derivatization strategies for carboxylic acids include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester. Diazomethane can also be used for methylation, though it is highly toxic. colostate.edu
Silylation: Converting the active hydrogen of the carboxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comgcms.cznih.gov Silylated derivatives are generally more volatile and thermally stable. gcms.cz
Once derivatized, the compound can be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov
Table 2: Common Derivatization Reactions for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Advantages |
| Esterification (Methylation) | Methanol / HCl or BF₃ | Methyl Ester | Forms stable and volatile derivatives suitable for GC-FID. gcms.cz |
| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) Ester | A versatile and highly effective method for making polar compounds suitable for GC analysis. sigmaaldrich.comnih.gov |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | Creates derivatives that are highly sensitive to Electron Capture Detection (ECD). researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like fluorine.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the two different aromatic rings. The protons on the benzoic acid ring and the phenoxy ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 165-175 ppm). researchgate.net Aromatic carbons would resonate in the 115-160 ppm range, with carbons attached to electronegative atoms (oxygen, sulfur) appearing further downfield.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org this compound would exhibit a single signal for the fluorine atom in the fluorosulfonyl group. huji.ac.il The chemical shift of this signal provides information about the electronic environment of the sulfonyl fluoride (B91410) group. cas.cnucsb.edu
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | >10 | broad singlet | Carboxylic acid proton (exchangeable with D₂O). |
| ¹H | ~7.0 - 8.5 | multiplets | Aromatic protons on both rings. |
| ¹³C | ~165 - 175 | singlet | Carbonyl carbon (C=O) of the carboxylic acid. researchgate.net |
| ¹³C | ~115 - 160 | singlets | Aromatic carbons. |
| ¹⁹F | +40 to +80 (rel. to CFCl₃) | singlet | Fluorine atom of the -SO₂F group. ucsb.edu |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 296.27 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) would likely involve characteristic losses based on the structure. Common fragmentation pathways for similar structures like benzoic acid include the loss of -OH (M-17) and -COOH (M-45). docbrown.info Other expected cleavages would be at the ether linkage and the C-S bond.
Table 4: Plausible Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Description |
| 296 | [C₁₃H₉FO₄S]⁺ | Molecular Ion (M⁺) |
| 279 | [C₁₃H₈FO₃S]⁺ | Loss of -OH from carboxylic acid (M-17) |
| 251 | [C₁₃H₈FO₂S]⁺ | Loss of -COOH (M-45) |
| 213 | [C₇H₄FO₃S]⁺ | Cleavage of ether bond, fragment containing sulfonyl fluoride |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid radical cation from ether cleavage |
| 105 | [C₇H₅O]⁺ | Loss of -OH from benzoic acid fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of -COOH |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. ias.ac.in
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The carboxylic acid group would exhibit a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.netniscpr.res.in The sulfonyl fluoride group would show strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the 1400-1470 cm⁻¹ and 1200-1240 cm⁻¹ regions, respectively. fluorine1.ru The C-O-C ether linkage would show stretches around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically appear as strong bands in the 1600-1450 cm⁻¹ region. ias.ac.in While the O-H stretch is often weak in Raman, the C=O and S=O stretches are readily observable.
Table 5: Key Vibrational Spectroscopy Bands for Functional Group Identification
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid (O-H) | Stretch, hydrogen-bonded | 2500 - 3300 (broad) | IR |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 | IR, Raman |
| Sulfonyl Fluoride (S=O) | Asymmetric Stretch | ~1410 - 1470 | IR fluorine1.ru |
| Sulfonyl Fluoride (S=O) | Symmetric Stretch | ~1200 - 1240 | IR |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 | IR |
| Aromatic Ring (C=C) | Stretch | 1450 - 1610 | IR, Raman |
Advanced Detection and Quantification Methods
The sensitive and selective quantification of this compound and its related derivatives in complex matrices necessitates the use of advanced analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for such analyses due to its high sensitivity, specificity, and ability to provide structural information. The development of analytical methods often focuses on optimizing ionization and fragmentation to achieve the lowest possible limits of detection and quantification.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used for LC-MS analysis of small organic molecules like this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar, ionizable molecules. For this compound, the presence of the carboxylic acid group makes it an ideal candidate for negative-ion mode ESI. In this mode, the acidic proton is readily abstracted in the electrospray plume, generating a highly stable deprotonated molecule, [M-H]⁻. This process is highly efficient and typically results in a strong signal for the parent ion, which is crucial for achieving high sensitivity. The analysis of various carboxylic acids by negative-ion ESI is a well-established and robust method. nih.govresearchgate.net In positive-ion mode, adduct formation, such as with sodium ([M+Na]⁺) or ammonia (B1221849) ([M+NH₄]⁺), may be observed, but typically with much lower efficiency than deprotonation in negative mode. acs.orgsigmaaldrich.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is advantageous for molecules with lower to medium polarity that are thermally stable. wikipedia.orgnationalmaglab.org Unlike ESI, which ionizes samples in the liquid phase, APCI involves vaporizing the sample and solvent in a heated nebulizer before ionization by a corona discharge in the gas phase. wikipedia.org This makes APCI suitable for compounds that are less soluble in typical ESI solvents or are not easily ionized from a droplet. For this compound, APCI could be employed in both positive- and negative-ion modes. In positive mode, protonation would yield the [M+H]⁺ ion, while in negative mode, deprotonation would form the [M-H]⁻ ion, similar to ESI. nih.gov The choice between ESI and APCI would depend on the specific analytical challenge, including the sample matrix, required sensitivity, and the chromatographic conditions used.
The predictable ionization and fragmentation patterns of this compound in MS allow for the development of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis. A hypothetical breakdown of the molecule under MS/MS (tandem mass spectrometry) conditions is presented in the table below.
| Ion Type | Predicted m/z | Description | Ionization Mode |
|---|---|---|---|
| [M-H]⁻ | 311.00 | Parent Ion (Deprotonated Molecule) | Negative ESI/APCI |
| [M-H-CO₂]⁻ | 266.99 | Fragment from loss of carbon dioxide | Negative ESI/APCI |
| [M-H-SO₂F]⁻ | 227.02 | Fragment from cleavage of the sulfonyl fluoride group | Negative ESI/APCI |
| [M+H]⁺ | 313.02 | Parent Ion (Protonated Molecule) | Positive APCI |
| [M+Na]⁺ | 335.00 | Sodium Adduct | Positive ESI |
Development of Charge-Switch Derivatization for Enhanced Detection in MS/MS (Drawing Analogy from Similar Compounds)
While negative-ion ESI provides good sensitivity for carboxylic acids, certain analytical scenarios, such as complex biological matrices or the need for ultra-trace level quantification, may require further enhancement of the MS signal. Charge-switch derivatization is a powerful strategy to dramatically increase ionization efficiency and, therefore, sensitivity. mdpi.com This approach involves chemically modifying the target analyte to introduce a permanently charged functional group, which forces ionization into a more favorable mode—typically, converting a negatively ionizable molecule into a positively charged one. longdom.orgnih.gov
For a compound like this compound, the carboxylic acid moiety is the primary target for derivatization. By reacting the carboxylic acid with a suitable reagent, a permanent positive charge can be introduced. This "switches" the analysis from the often more complex negative-ion mode to the highly sensitive and specific positive-ion mode.
Analogous Application with Picolinamine Reagents: Drawing an analogy from established methods for other carboxylic acids, reagents such as 2-picolylamine (PA) have been successfully used for this purpose. nih.govresearchgate.net The derivatization reaction involves coupling the primary amine of the PA reagent to the carboxylic acid group of the analyte, forming a stable amide bond. The pyridine (B92270) ring in the PA moiety is readily protonated, providing a permanent positive charge that is highly responsive in positive-ion ESI-MS.
This derivatization offers several key advantages:
Enhanced Sensitivity: The pre-charged derivatives exhibit significantly higher ionization efficiency in positive ESI mode compared to the underivatized acids in negative mode. Sensitivity increases of 9- to 158-fold have been reported for various carboxylic acids. nih.govresearchgate.net
Improved Specificity: The derivatized molecule yields a predictable and often intense precursor ion in MS scans.
Characteristic Fragmentation: During MS/MS analysis, the derivatized acids undergo specific fragmentation patterns, often involving the neutral loss of the derivatizing agent's core structure, which is ideal for developing highly selective MRM assays. nih.gov
The table below illustrates the benefits of charge-switch derivatization by comparing the MS/MS detection of a representative carboxylic acid before and after derivatization with 2-picolylamine, based on published research findings. nih.gov
| Analyte Form | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reported Sensitivity Improvement |
|---|---|---|---|---|
| Intact Homovanillic Acid | Negative ESI | 181.1 | 137.1 | Baseline |
| PA-Derivatized Homovanillic Acid | Positive ESI | 273.1 | 109.1 | ~100-fold increase |
Data derived from analogous compound studies to illustrate the principle of the technique. nih.gov
This charge-switch derivatization strategy could be readily adapted for this compound, providing a robust method for achieving exceptionally low detection limits required for advanced research and trace-level analysis.
Future Directions and Emerging Research Avenues for 3 4 Fluorosulfonyl Phenoxy Benzoic Acid
Exploration of Novel Synthetic Routes
The development of new, efficient, and scalable synthetic pathways to 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid is a primary focus for future research. While the specific synthesis of this exact molecule is not extensively detailed in current literature, novel routes can be conceptualized based on established organic chemistry principles, particularly those for diaryl ethers and sulfonyl fluorides.
One promising avenue involves the adaptation of the Ullmann condensation . This copper-catalyzed reaction is a classic method for forming C-O bonds to create diaryl ethers. wikipedia.orgorganic-chemistry.org A potential route could involve the coupling of a protected 3-hydroxybenzoic acid derivative with an appropriate 4-halobenzenesulfonyl fluoride (B91410). Key areas for optimization would include the choice of copper catalyst, ligands, solvent, and reaction temperature to maximize yield and purity. wikipedia.orgmdpi.com
Another key strategy centers on the late-stage introduction of the sulfonyl fluoride moiety. Researchers could explore the synthesis of the precursor 3-(4-sulfophenoxy)benzoic acid, which could then be converted to the corresponding sulfonyl chloride. Subsequent halogen exchange using a fluoride source would yield the final product. Recent advancements in deoxyfluorination reactions, using reagents like Xtalfluor-E®, offer milder conditions for converting sulfonic acids or their salts directly to sulfonyl fluorides, bypassing the often harsh conditions required for making sulfonyl chlorides. rsc.org
A summary of potential synthetic strategies is presented below:
| Strategy | Key Reaction | Starting Materials (Examples) | Areas for Innovation |
| Diaryl Ether Formation | Ullmann Condensation | 3-Hydroxybenzoic acid ester, 4-Bromobenzenesulfonyl fluoride | Development of novel copper or palladium catalysts, ligand optimization, lower reaction temperatures. |
| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | 3-Hydroxybenzoic acid, 1-Fluoro-4-(fluorosulfonyl)benzene | Use of electron-withdrawing groups to activate the aromatic ring, exploration of concerted SNAr pathways. libretexts.orglibretexts.orgnih.gov |
| Late-Stage Fluorosulfonylation | Deoxyfluorination | 3-(4-Sulfophenoxy)benzoic acid | Application of modern, milder fluorinating agents (e.g., thionyl fluoride, Xtalfluor-E®) to improve functional group tolerance and yield. rsc.org |
Future work in this area will likely focus on developing one-pot procedures, minimizing the use of expensive or toxic catalysts, and designing routes that are amenable to large-scale production, which will be crucial for enabling the broader applications of this compound.
Expansion of Chemical Probe Applications
The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.orgnih.gov It exhibits sufficient stability in aqueous environments but can react selectively with nucleophilic amino acid residues—such as serine, tyrosine, lysine (B10760008), and histidine—within the confined environment of a protein's binding pocket. nih.govnih.gov This makes this compound an excellent candidate for development as a versatile chemical probe.
Future research will likely expand its applications in several key areas:
Covalent Enzyme Inhibition: The benzoic acid portion of the molecule can be tailored to bind non-covalently to the active site of a specific enzyme target. Upon binding, the strategically positioned sulfonyl fluoride can form an irreversible covalent bond with a nearby nucleophilic residue, leading to potent and durable inhibition. This strategy is highly valuable for target validation and drug development.
Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (like a fluorophore or a biotin (B1667282) handle) onto the this compound scaffold, researchers can create probes to identify new protein targets in complex biological systems. These probes would covalently label active enzymes, allowing for their isolation and identification via mass spectrometry, thereby expanding our understanding of the "ligandable proteome".
Mapping Protein Interactions: The specific reactivity of sulfonyl fluorides can be harnessed to map binding sites and identify functionally important residues. nih.gov Probes based on this scaffold could be used to understand protein-protein interactions or to validate the binding modes predicted by computational models.
The development of a library of derivatives, where the substitution pattern on the benzoic acid ring is varied, could yield a powerful toolkit for chemical biologists to investigate a wide range of protein targets with high specificity. nih.gov
Advanced Computational Modeling and Design
Computational chemistry offers powerful tools to accelerate the development and application of this compound. Future research will increasingly rely on in silico methods to predict and rationalize the compound's behavior at an atomic level. tandfonline.comnih.gov
Key computational avenues include:
Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) can be used to study the intrinsic reactivity of the sulfonyl fluoride warhead. scilit.com These calculations can elucidate the mechanism of its reaction with different amino acid side chains and predict how electronic modifications to the aromatic rings will tune its reactivity and selectivity. nih.gov
Molecular Docking and Dynamics (MD) Simulations: These techniques are essential for predicting how the molecule will bind to a target protein. nih.govajchem-a.com Docking can generate initial binding poses, while MD simulations can assess the stability of these poses over time and reveal the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. semanticscholar.org Steered MD simulations can also model the covalent bond formation process.
Pharmacokinetic and Toxicity Prediction (ADMET): A suite of computational tools (such as ADMETlab 2.0 and MetaTox) can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. tandfonline.comnih.gov This allows for the early-stage filtering of candidates with poor drug-like properties, saving significant time and resources in the experimental phase.
The synergy between these computational approaches will enable the rational design of new chemical probes with optimized potency, selectivity, and pharmacokinetic profiles, guiding synthetic efforts toward the most promising candidates.
Integration into Supramolecular Chemistry and Material Science Contexts
The bifunctional nature of this compound makes it an intriguing building block, or tecton, for the construction of advanced materials and supramolecular assemblies.
The carboxylic acid moiety is a well-established functional group for forming robust and directional hydrogen bonds. Benzoic acid derivatives are known to self-assemble into dimers, which can further organize into higher-order structures like liquid crystals. researchgate.nethartleygroup.orged.govnih.gov Future research could explore how this compound and its derivatives self-assemble in solution and in the solid state. This could lead to the development of novel gels, liquid crystals, or co-crystals with unique optical or electronic properties. acs.orgnih.govnih.gov
Furthermore, the sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a next-generation "click chemistry" reaction. sigmaaldrich.com This reaction's efficiency and orthogonality make it ideal for polymer and materials science. rsc.orgrsc.org Potential applications include:
Polymer Synthesis: The compound could be used as a monomer to create novel polysulfates or polysulfonates. These polymers are known for their high thermal stability and excellent mechanical properties, making them suitable for engineering applications. rsc.org
Surface Modification: The sulfonyl fluoride group can be used to "click" the molecule onto surfaces, creating functionalized materials. This could be used to alter surface properties (e.g., hydrophobicity) or to immobilize proteins or other biomolecules for sensor applications.
Functional Gels and Networks: By reacting with multifunctional linkers, this compound can be incorporated into cross-linked polymer networks, forming functional hydrogels or organogels with potential applications in controlled release or catalysis.
The exploration of this compound within supramolecular and materials science contexts represents a promising frontier for creating new functional materials with precisely controlled architectures and properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(Fluorosulfonyl)phenoxy]benzoic acid, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, fluorosulfonyl groups can be introduced via sulfonation of phenolic intermediates using sulfur trioxide derivatives under anhydrous conditions. Catalysts like FeCl₃ (for chlorination) or controlled temperature (40–60°C) improve regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic proton environments and sulfonyl/fluorine coupling patterns.
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry (LC-MS/MS) : Electrospray ionization (ESI) in negative ion mode detects molecular ions [M-H]⁻ and fragments, confirming the fluorosulfonyl group .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The fluorosulfonyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites). Researchers modify the benzoic acid core to develop protease inhibitors or kinase antagonists. For instance, coupling with amines via EDC/HOBt-mediated reactions generates amide derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using:
- Dose-Response Curves : Test compounds across 3-log concentration ranges.
- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.
- Structural Validation : Confirm derivative structures via X-ray crystallography to rule out isomerization .
Q. What strategies mitigate challenges in detecting low-concentration environmental residues of this compound?
- Methodological Answer :
- Sample Preconcentration : Solid-phase extraction (SPE) with C18 cartridges enriches analytes from water samples.
- Advanced Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ < 1 ppb). Use isotopically labeled internal standards (e.g., ¹³C analogs) to correct matrix effects .
Q. What computational methods predict the reactivity of the fluorosulfonyl group in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. Software like Gaussian or ORCA models transition states for NAS reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Validate predictions with kinetic isotope effect (KIE) studies .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodological Answer :
- In Vitro Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via HPLC.
- Metabolite Identification : Use hepatocyte microsomes + NADPH to detect phase I/II metabolites. The fluorosulfonyl group may undergo glutathione conjugation, reducing bioavailability .
Interdisciplinary Applications
Q. What role does this compound play in developing fluorinated polymers for materials science?
- Methodological Answer : The sulfonyl group enhances polymer thermal stability. Radical polymerization with styrene derivatives (AIBN initiator, 70°C) yields copolymers. Characterize glass transition temperatures (Tg) via DSC and dielectric properties with impedance spectroscopy .
Q. How is the compound applied in environmental toxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
